molecular formula C10H10FN B069351 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole CAS No. 164737-45-5

5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole

Cat. No. B069351
M. Wt: 163.19 g/mol
InChI Key: DKVORXXCYFHXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole, also known as FPh-DHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole derivative that has a fluorine atom attached to the phenyl ring at the 3-position. FPh-DHP has been studied for its therapeutic potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Scientific Research Applications

5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been studied for its potential therapeutic applications in various fields. In cancer research, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. In addition, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been investigated for its potential use as a fluorescent probe for detecting metal ions.

Mechanism Of Action

The mechanism of action of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole is not fully understood. However, studies have shown that 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole exerts its effects by interacting with various cellular targets, including proteins and DNA. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has also been shown to inhibit the aggregation of amyloid beta peptides in Alzheimer's disease and to protect dopaminergic neurons in Parkinson's disease.

Biochemical And Physiological Effects

5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to have various biochemical and physiological effects. In cancer cells, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to induce apoptosis and cell cycle arrest by activating the caspase cascade and disrupting the mitochondrial membrane potential. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has also been shown to inhibit the aggregation of amyloid beta peptides in Alzheimer's disease and to protect dopaminergic neurons in Parkinson's disease. In addition, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to act as a fluorescent probe for detecting metal ions.

Advantages And Limitations For Lab Experiments

5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has several advantages for lab experiments. First, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole is relatively easy to synthesize and can be obtained in good yields. Second, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to have potent therapeutic effects in various diseases, making it a promising candidate for further research. However, there are also limitations to using 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole in lab experiments. For example, the mechanism of action of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole may have off-target effects that could limit its use in certain applications.

Future Directions

There are several future directions for research on 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole. First, further studies are needed to elucidate the mechanism of action of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole in various diseases. Second, studies are needed to optimize the therapeutic potential of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole by identifying its cellular targets and optimizing its pharmacokinetic properties. Third, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole could be further developed as a fluorescent probe for detecting metal ions. Finally, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole could be studied for its potential use in other diseases, such as cardiovascular disease and diabetes.

properties

CAS RN

164737-45-5

Product Name

5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C10H10FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2

InChI Key

DKVORXXCYFHXCN-UHFFFAOYSA-N

SMILES

C1CC(=NC1)C2=CC(=CC=C2)F

Canonical SMILES

C1CC(=NC1)C2=CC(=CC=C2)F

synonyms

2H-Pyrrole,5-(3-fluorophenyl)-3,4-dihydro-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(3-Fluoro-phenyl)-4-oxo-butyronitrile (1.60 g, 9.03 mmol) dissolved in MeOH (45 ml) and 3.5 N MeOH-NH3 (45 ml) was hydrogenated on Ra-Ni at RT for 16 h. The catalyst was filtered off, the filtrate evaporated and the crude product purified by column chromatography on silica gel (ethyl acetate/toluene 1:2) to give the product (1.16 g, 79%) as a colorless oil, MS: m/e=163 (M+).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Yield
79%

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